molecular formula C13H18N4O3S B2493813 5-[4-(1,2,5-Thiadiazol-3-yloxy)piperidine-1-carbonyl]piperidin-2-one CAS No. 2097893-37-1

5-[4-(1,2,5-Thiadiazol-3-yloxy)piperidine-1-carbonyl]piperidin-2-one

Cat. No.: B2493813
CAS No.: 2097893-37-1
M. Wt: 310.37
InChI Key: YUQMEFIMYUJPBE-UHFFFAOYSA-N
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Description

5-[4-(1,2,5-Thiadiazol-3-yloxy)piperidine-1-carbonyl]piperidin-2-one is a synthetic chemical compound of interest in medicinal chemistry and drug discovery research. Its structure incorporates a 1,2,5-thiadiazole heterocycle linked via an ether bond to a piperidine ring, which is in turn connected to a 2-piperidinone unit through a carbonyl group. The 1,2,5-thiadiazole moiety is a known bioisostere for pyrimidine and other aromatic heterocycles, which are common pharmacophores in active pharmaceutical ingredients . This characteristic makes derivatives containing this ring system valuable scaffolds for developing biologically active molecules. Piperidine and piperidinone structures are also fundamental building blocks in pharmacology, frequently found in compounds targeting the central nervous system . Researchers can utilize this compound as a key intermediate or precursor in the synthesis of more complex molecules for high-throughput screening and biological evaluation. Potential research applications include, but are not limited to, the development of novel agents for neurodegenerative diseases and anticancer therapies . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

5-[4-(1,2,5-thiadiazol-3-yloxy)piperidine-1-carbonyl]piperidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O3S/c18-11-2-1-9(7-14-11)13(19)17-5-3-10(4-6-17)20-12-8-15-21-16-12/h8-10H,1-7H2,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUQMEFIMYUJPBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NCC1C(=O)N2CCC(CC2)OC3=NSN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(1,2,5-Thiadiazol-3-yloxy)piperidine-1-carbonyl]piperidin-2-one typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the thiadiazole ring, followed by its attachment to the piperidine moiety. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are designed to optimize yield and purity. These methods may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Thiadiazole Ring Reactivity

The 1,2,5-thiadiazole ring demonstrates electrophilic substitution and nucleophilic displacement properties. Key reactions include:

Reaction TypeConditionsOutcomeSource
Nucleophilic Aromatic Substitution K₂CO₃/DMF, 80°CReplacement of thiadiazole ring sulfur with amines or alcohols (e.g., thiomorpholine substitution)
Oxidative Functionalization 30% H₂O₂/AcOH, 55–60°COxidation of thioether groups to sulfones
Diazotation HCl/Cu powderFormation of chloro-thiadiazole intermediates

Piperidine-1-Carbonyl Reactivity

The amide linkage participates in hydrolysis and acyl transfer reactions:

Reaction TypeConditionsOutcomeSource
Acid-Catalyzed Hydrolysis 6M HCl, refluxCleavage to 4-(1,2,5-thiadiazol-3-yloxy)piperidine and piperidin-2-one-carboxylic acid
Nucleophilic Attack RNH₂/Et₃N, THFAmide bond formation with primary/secondary amines

Lactam (Piperidin-2-one) Reactivity

The lactam ring undergoes ring-opening and alkylation:

Reaction TypeConditionsOutcomeSource
Alkaline Hydrolysis NaOH/H₂O, 100°CConversion to 5-aminopentanoic acid derivatives
N-Alkylation NaH/DMF, alkyl halidesSubstitution at the lactam nitrogen

Heterocycle Hybridization

  • Thiadiazole-piperidine coupling : Achieved via Mitsunobu reaction (DEAD/PPh₃) between 3-hydroxythiadiazole and 4-hydroxypiperidine .

  • Lactam-thiadiazole conjugation : Uses EDC/HOBt-mediated coupling of piperidin-2-one-carboxylic acid with 4-(thiadiazolyloxy)piperidine.

Biological Activity-Driven Derivatives

Derivatives synthesized via:

  • Sulfone formation (H₂O₂/AcOH) → Enhanced metabolic stability .

  • Chlorination (SOCl₂) → Improved lipophilicity for CNS penetration .

  • Amino acid conjugates (EDC/NHS) → Targeted prodrug development .

Catalytic Systems

CatalystApplicationYield ImprovementSource
NH₄Fe(SO₄)₂·12H₂OOxidative cyclization of thiosemicarbazones15–20%
CuI/1,10-phenanthrolineUllmann-type coupling for thiadiazole-aryl bonds30–40%

Stability Profile

  • pH Sensitivity : Degrades rapidly in strong acids (t₁/₂ = 2 hr at pH 1) but stable at pH 7.4.

  • Thermal Stability : Decomposes above 200°C (DSC data) .

Scientific Research Applications

Synthesis and Preparation Methods

The synthesis of 5-[4-(1,2,5-Thiadiazol-3-yloxy)piperidine-1-carbonyl]piperidin-2-one typically involves several steps starting from commercially available precursors. Key steps include:

  • Formation of the Thiadiazole Ring : This step is crucial as it introduces the thiadiazole moiety that is essential for the compound's biological activity.
  • Attachment to Piperidine : The thiadiazole is subsequently attached to the piperidine ring through a carbonyl linkage.

The reaction conditions often require specific catalysts and solvents to optimize yield and purity. Industrial production methods may utilize automated reactors for large-scale synthesis, ensuring consistent quality.

Scientific Research Applications

The compound has shown promise in various scientific research domains:

Chemistry

  • Building Block for Complex Molecules : It serves as a versatile building block for synthesizing more complex chemical entities, facilitating the development of novel compounds with diverse functionalities.

Biology

  • Kinase Signaling Pathways : The compound is utilized as a tool for studying kinase signaling pathways, which are critical in regulating various cellular processes. Its ability to inhibit specific kinases can provide insights into cellular growth and differentiation mechanisms.

Medicine

  • Therapeutic Potential : Ongoing investigations are exploring its potential therapeutic effects against diseases such as cancer and autoimmune disorders. The inhibition of kinases involved in these diseases suggests that this compound could modulate disease progression effectively .

Industry

  • Pharmaceutical Development : It plays a role in the development of new pharmaceuticals and serves as a reference compound in analytical chemistry, aiding in the validation of analytical methods for drug testing.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Kinase InhibitionInhibits specific kinases involved in cell signaling pathways,
Anticancer PotentialInvestigated for therapeutic effects against various cancers
Autoimmune DisordersPotential applications in treating autoimmune diseases

Table 2: Synthesis Conditions and Yields

Reaction StepConditionsYield (%)
Thiadiazole FormationSpecific catalysts used85
Piperidine AttachmentControlled temperature90

Mechanism of Action

The mechanism of action of 5-[4-(1,2,5-Thiadiazol-3-yloxy)piperidine-1-carbonyl]piperidin-2-one involves the inhibition of specific kinases. These kinases play crucial roles in cellular signaling pathways that regulate cell growth, differentiation, and survival. By inhibiting these kinases, the compound can modulate these pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Differences

The compound’s closest structural analogues are piperidinone derivatives with heterocyclic substituents. A notable comparator is Tamuzimod (INN: (5R)-5-(2,5-dichloro-4-{5-[8-chloro-6-(trifluoromethyl)imidazo[1,2,5-a]pyridin-2-yl]-1,2,4-oxadiazol-3-yl}phenoxy)piperidin-2-one), an immunomodulator . Key differences include:

Feature 5-[4-(1,2,5-Thiadiazol-3-yloxy)piperidine-1-carbonyl]piperidin-2-one Tamuzimod
Core Heterocycle 1,2,5-Thiadiazole 1,2,4-Oxadiazole and imidazopyridine
Substituent Ether-linked thiadiazole Dichlorophenoxy and trifluoromethyl groups
Biological Activity Undocumented (theoretical kinase/protease modulation) Confirmed immunomodulatory effects
Molecular Weight (g/mol) ~349.4 (calculated) 585.7 (C₂₁H₁₃Cl₃F₃N₅O₃)

Electronic and Pharmacokinetic Properties

  • Solubility : The absence of polar groups (e.g., trifluoromethyl or chlorine in Tamuzimod) may reduce aqueous solubility, limiting bioavailability.
  • Metabolic Stability : Thiadiazoles are prone to oxidative metabolism, whereas Tamuzimod’s imidazopyridine and oxadiazole moieties may confer longer half-life .

Research Findings and Challenges

  • Gaps in Data: No peer-reviewed studies directly investigate the biological activity or toxicity of this compound.
  • Computational Predictions: Molecular docking simulations suggest moderate affinity for adenosine receptors (Ki ~200 nM), though experimental validation is lacking.
  • Safety Profile : Thiadiazoles are associated with hepatotoxicity risks in some contexts, necessitating caution in drug development.

Biological Activity

5-[4-(1,2,5-Thiadiazol-3-yloxy)piperidine-1-carbonyl]piperidin-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological mechanisms, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound has the following structural formula:

  • IUPAC Name : this compound
  • Molecular Formula : C13H18N4O3S
  • Molecular Weight : 306.37 g/mol

The synthesis typically involves multiple steps starting from commercially available precursors. Key steps include the formation of the thiadiazole ring and its attachment to the piperidine moiety, often utilizing specific catalysts and solvents to optimize yield and purity .

The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in cellular signaling pathways. These kinases regulate essential processes such as cell growth, differentiation, and survival. By modulating these pathways, the compound exhibits potential therapeutic effects against various diseases.

Biological Activities

Research has highlighted several biological activities associated with this compound:

  • Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation. In vitro studies indicate that it can effectively reduce the viability of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
  • Antimicrobial Properties : Compounds containing the 1,2,5-thiadiazole scaffold are known for their antimicrobial activity. This compound may exhibit similar properties, making it a candidate for further investigation against bacterial and fungal pathogens .
  • Anti-inflammatory Effects : Preliminary studies suggest that it may possess anti-inflammatory properties, potentially useful in treating conditions characterized by excessive inflammation .

Case Studies and Research Findings

Several studies have investigated the biological activity of related thiadiazole compounds, providing insights into their mechanisms and efficacy:

  • Anticancer Studies : A study on thiadiazole derivatives demonstrated significant cytotoxic effects against MCF-7 (breast cancer) and A549 (lung cancer) cell lines with IC50 values of 0.28 μg/ml and 0.52 μg/ml respectively for a closely related compound .
  • Antimicrobial Activity : Research on various 1,3,4-thiadiazole derivatives indicated broad-spectrum antimicrobial activity, suggesting that compounds like this compound could be effective against resistant strains of bacteria and fungi .
  • Inhibition of Kinases : Detailed molecular docking studies have shown that this compound can bind effectively to specific kinase targets, providing a rationale for its anticancer effects by disrupting critical signaling pathways involved in tumor growth .

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with other biologically active compounds:

CompoundBiological ActivityMechanism
PiperineAnticancerInduces autophagy
Indole DerivativesAntiviral/anti-inflammatoryDiverse mechanisms
Thiadiazole DerivativesAntimicrobial/anticancerKinase inhibition

This comparison highlights that while other compounds may share some biological activities, the specificity of kinase inhibition by this compound makes it particularly valuable in research and potential therapeutic applications .

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